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molecular formula C10H19NO2 B8694167 N-(4-Hydroxycyclohexyl)isobutyramide

N-(4-Hydroxycyclohexyl)isobutyramide

Cat. No. B8694167
M. Wt: 185.26 g/mol
InChI Key: WYUDGBPGXYVNKA-UHFFFAOYSA-N
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Patent
US07935722B2

Procedure details

Add pyridinium chlorochromate (561.6 g, 2.61 mol) to N-(4-hydroxycyclohexyl)isobutyramide (321.8 g, 1.74 mol) in CH2Cl2 (8000 mL) and stir mechanically for 24 h under nitrogen. Add silica gel (2000 g), stir, and filter through a silica pad (6000 g). Elute with CH2Cl2 followed by 75-100% EtOAc/hexanes to obtain 210 g of a light brown solid (66%/o). MS (ES): m/z 184 (M+1); 1H NMR(DMSO-d6): δ 5.54 (br s, NH), 4.27 (septet, 1H), 2.20-2.60 (m, 7H), 1.78 (m, 2H), 1.15 (d, 6H).
Quantity
561.6 g
Type
reactant
Reaction Step One
Quantity
321.8 g
Type
reactant
Reaction Step One
Quantity
8000 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[OH:12][CH:13]1[CH2:18][CH2:17][CH:16]([NH:19][C:20](=[O:24])[CH:21]([CH3:23])[CH3:22])[CH2:15][CH2:14]1>C(Cl)Cl>[O:12]=[C:13]1[CH2:14][CH2:15][CH:16]([NH:19][C:20](=[O:24])[CH:21]([CH3:22])[CH3:23])[CH2:17][CH2:18]1 |f:0.1|

Inputs

Step One
Name
Quantity
561.6 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
321.8 g
Type
reactant
Smiles
OC1CCC(CC1)NC(C(C)C)=O
Name
Quantity
8000 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stir mechanically for 24 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Add silica gel (2000 g), stir
FILTRATION
Type
FILTRATION
Details
filter through a silica pad (6000 g)
WASH
Type
WASH
Details
Elute with CH2Cl2

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C1CCC(CC1)NC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 210 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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